2-Fluoro-5-propoxyphenylboronic acid
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Overview
Description
2-Fluoro-5-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a propoxy group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-propoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-5-propoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-propoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl or aryl-alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Fluoro-5-propoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 2-Fluoro-5-propoxyphenylboronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or aryl-alkene product . The molecular targets and pathways involved in these reactions are well-studied, with the palladium catalyst playing a crucial role in facilitating the reaction .
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
- 3-Fluoro-4-propoxyphenylboronic acid
Comparison: 2-Fluoro-5-propoxyphenylboronic acid is unique due to the specific positioning of the fluorine and propoxy groups on the phenyl ring. This structural arrangement can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for synthesizing specific target molecules .
Properties
IUPAC Name |
(2-fluoro-5-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTDUFUEQNIBCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584402 |
Source
|
Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863248-36-6 |
Source
|
Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863248-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluoro-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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